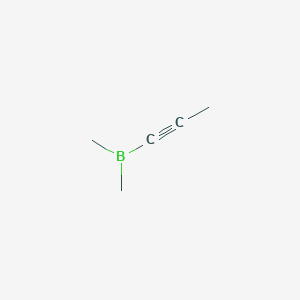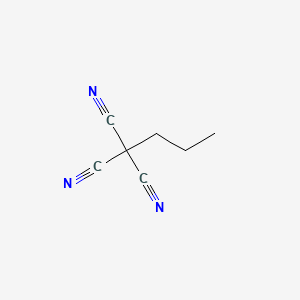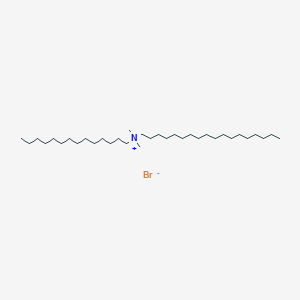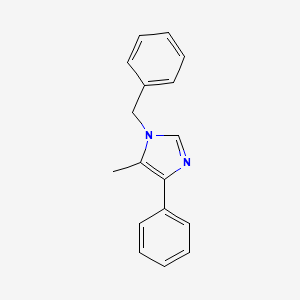
3-(Butane-1-sulfonyl)prop-2-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butane-1-sulfonyl)prop-2-EN-1-OL is an organic compound that features a sulfonyl group attached to a butane chain and an allylic alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butane-1-sulfonyl)prop-2-EN-1-OL typically involves the reaction of butane-1-sulfonyl chloride with prop-2-en-1-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Butane-1-sulfonyl)prop-2-EN-1-OL can undergo various chemical reactions, including:
Oxidation: The allylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic or acidic conditions.
Major Products Formed
Oxidation: The major products include butane-1-sulfonylprop-2-enal and butane-1-sulfonylprop-2-enoic acid.
Reduction: The major product is butane-1-sulfanylprop-2-en-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Butane-1-sulfonyl)prop-2-EN-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(Butane-1-sulfonyl)prop-2-EN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of biological pathways and the alteration of cellular functions.
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-ol: Similar in structure but lacks the sulfonyl group.
Butane-1-sulfonyl chloride: Contains the sulfonyl group but lacks the allylic alcohol group.
Butane-1-sulfanylprop-2-en-1-ol: A reduced form of 3-(Butane-1-sulfonyl)prop-2-EN-1-OL.
Uniqueness
This compound is unique due to the presence of both the sulfonyl group and the allylic alcohol group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Properties
CAS No. |
63068-69-9 |
|---|---|
Molecular Formula |
C7H14O3S |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
3-butylsulfonylprop-2-en-1-ol |
InChI |
InChI=1S/C7H14O3S/c1-2-3-6-11(9,10)7-4-5-8/h4,7-8H,2-3,5-6H2,1H3 |
InChI Key |
SFUCGBVKLBTPMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzylidene-5-[(4-methylphenyl)methylidene]cyclopentan-1-one](/img/structure/B14518685.png)
![Spiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride](/img/structure/B14518687.png)



![1-Butoxy-4-[1-(4-methoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14518698.png)

![{2-Bromo-9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}(trimethyl)silane](/img/structure/B14518706.png)

![5-[Bis(2-chloroethyl)amino]-4-methoxy-6-methylpyrimidin-2(1H)-one](/img/structure/B14518723.png)
![3-[3-(Dimethylamino)propyl]-6-ethoxy-1,3-benzoxazol-2(3H)-one](/img/structure/B14518727.png)
![3,5-Dimethyl-1-[(trimethylsilyl)methyl]-1H-pyrazole](/img/structure/B14518741.png)
![2-[2-(4-Chlorophenyl)-2-phenylethenyl]-5,6-dihydro-4h-pyran-3-carboxylic acid](/img/structure/B14518745.png)

